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molecular formula C7H6ClNO B057767 3-Acetyl-2-chloropyridine CAS No. 55676-21-6

3-Acetyl-2-chloropyridine

Cat. No. B057767
M. Wt: 155.58 g/mol
InChI Key: WIWIOUAFBHZLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383630B2

Procedure details

To a solution of 2-chloro-3-cyanopyridine (139 mg) in tetrahydrofuran (5 mL) at 0° C. was added dropwise a solution of MeMgBr (3M in ether, 0.67 mL). The resultant mixture was warmed to room temperature and stirred for 3 hr. The reaction solution was cooled to 0° C. and to it was added aqueous HCl solution (2M, 5 mL). The reaction solution was then stirred an additional 16 hr at room temperature and then neutralized by the addition of saturated sodium bicarbonate (NaHCO3) solution. The reaction solution was filtered to remove any precipitates and the filtrate was washed with ethyl acetate (3×10 mL) and aqueous brine (NaCl) solution (10 mL). The organic layer was dried over sodium sulfate (Na2SO4), filtered and concentrated in vacuo to give 3-acetyl-2-chloropyridine as a yellow powder which was used without further purification. The title compound (3-Methyl-1H-pyrazolo[3,4-b]pyridine) was synthesized from 3-acetyl-2-chloropyridine according to the procedure outlined in Example 2.
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](C#N)=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:10][Mg+].[Br-].Cl.[C:14](=[O:17])(O)[O-].[Na+]>O1CCCC1>[C:14]([C:7]1[C:2]([Cl:1])=[N:3][CH:4]=[CH:5][CH:6]=1)(=[O:17])[CH3:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
139 mg
Type
reactant
Smiles
ClC1=NC=CC=C1C#N
Name
Quantity
0.67 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction solution was then stirred an additional 16 hr at room temperature
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
any precipitates
WASH
Type
WASH
Details
the filtrate was washed with ethyl acetate (3×10 mL) and aqueous brine (NaCl) solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)C=1C(=NC=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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